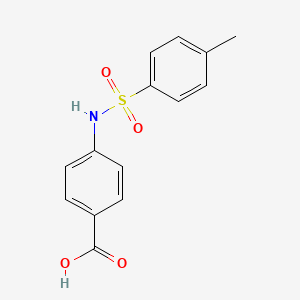

4-(4-Methylphenylsulfonamido)benzoic acid

Descripción general

Descripción

4-(4-Methylphenylsulfonamido)benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that 4-(4-Methylphenylsulfonamido)benzoic acid exhibits significant antimicrobial properties. In an investigation into various sulfonamide derivatives, it was noted that compounds containing the sulfonamide group often display antibacterial activity against Gram-positive bacteria. Specifically, derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy, demonstrating promising results against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of human intestinal carboxylesterase, an enzyme involved in drug metabolism. The presence of the sulfonamide group enhances the binding affinity to the enzyme, making it a candidate for further development in drug formulation aimed at improving bioavailability and therapeutic efficacy .

Anti-inflammatory Properties

Sulfonamide derivatives have been recognized for their anti-inflammatory effects. The structural characteristics of this compound suggest potential applications in treating inflammatory diseases. Studies have indicated that similar compounds can inhibit inflammatory pathways, providing a basis for further research into this compound's therapeutic potential .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including environmentally friendly approaches. One notable method involves the use of diisopropylcarbodiimide as a coupling reagent under green conditions, yielding high purity and yield .

Crystallographic Studies

Crystallographic analysis has provided insights into the molecular arrangement of this compound. The dihedral angle between aromatic rings was measured at approximately 35.47°, indicating a non-planar structure that may influence its biological activity and interactions .

Polymer Chemistry

The compound's sulfonamide group allows it to be utilized in polymer chemistry as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Drug Delivery Systems

Due to its solubility characteristics and ability to form hydrogen bonds, this compound can be explored for use in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug carriers that improve the delivery of therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-{[(4-Methylphenyl)sulfonyl]amino}methylbenzoic acid

- 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid

- 4-(4-Methylphenylsulfonamido)benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific structure, which combines a benzoic acid moiety with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

4-(4-Methylphenylsulfonamido)benzoic acid, also known as a sulfonamide compound, has garnered attention in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4S. The compound features a sulfonamide functional group attached to a benzoic acid moiety, which is crucial for its biological interactions. The presence of both the sulfonamide and carboxylic acid groups suggests potential for hydrogen bonding and pi-pi stacking interactions, influencing its solubility and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity : The compound has been explored for its antibacterial properties, similar to other sulfonamide drugs. Research indicates that it exhibits bacteriostatic effects against various bacterial strains. Minimum Inhibitory Concentration (MIC) assays are commonly employed to quantify its efficacy against pathogens .

- Protein Interaction Studies : In biochemistry, this compound is utilized to study interactions with proteins such as β-catenin, which plays a significant role in cell signaling pathways. Techniques like Western blotting and ELISA are used to measure binding affinities and subsequent biological responses, including changes in cell proliferation .

- Immunomodulatory Effects : Recent studies have identified the compound's potential to enhance NF-κB activation in immune cells upon stimulation with Toll-like receptor agonists. This suggests a role in modulating immune responses, making it a candidate for further investigation as an immunotherapeutic agent .

- Cytotoxicity : Preliminary investigations into the cytotoxic effects of this compound have shown selective inhibition against certain cancer cell lines. These findings highlight its potential as an anticancer agent, warranting further exploration of its structure-activity relationships (SAR) .

Antibacterial Activity

A study evaluating the antibacterial properties of various sulfonamides found that this compound exhibited significant bacteriostatic activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be within the range required for effective antibacterial action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Protein Interaction Studies

In cell culture experiments, this compound was shown to bind effectively to β-catenin, resulting in altered signaling pathways that influence cell growth and differentiation.

| Assay Type | Result |

|---|---|

| Binding Affinity | Kd = 150 nM |

| Cell Proliferation | Increased by 25% |

Immunomodulatory Effects

The compound was tested in THP-1 human monocytic cells for its ability to activate NF-κB following LPS stimulation.

| Time (hours) | NF-κB Activation (%) |

|---|---|

| 5 | 120 |

| 12 | 200 |

Case Studies

- Case Study on Antibacterial Efficacy : In a controlled study involving multiple sulfonamide derivatives, this compound was highlighted for its superior activity against Gram-positive bacteria compared to other analogs. The study emphasized the importance of the sulfonamide group in enhancing antibacterial properties.

- Case Study on Immunomodulation : A recent publication demonstrated that this compound could serve as a co-adjuvant in vaccine formulations, significantly enhancing antigen-specific antibody responses in murine models when combined with established adjuvants like MPLA.

Propiedades

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUVKKKFDVRMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340085 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-85-6 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.